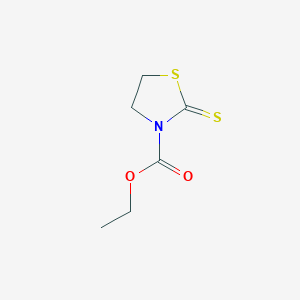

Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-2-9-5(8)7-3-4-11-6(7)10/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAVEPJEJSDDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568542 | |

| Record name | Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30760-40-8 | |

| Record name | Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Mercapto Acids with Ethyl Chloroacetate

One common route is the reaction of 2-mercaptoacetic acid derivatives with ethyl chloroacetate under basic conditions to yield the thiazolidine ring with an ester group at C-3. The general reaction scheme is:

$$

\text{HS-CH}2\text{-COOH} + \text{Cl-CH}2\text{-COOEt} \xrightarrow{\text{Base}} \text{Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate}

$$

This method allows the formation of the thiazolidine ring with the ethyl ester in one step, followed by thionation if necessary to introduce the 2-sulfanylidene group.

One-Pot [2+3] Cyclocondensation of Thioureas with Halogenated Carboxylic Acids

A highly efficient and widely used method involves a one-pot [2+3] cyclocondensation reaction between substituted thioureas or thiosemicarbazides and halogenated carboxylic acids (e.g., ethyl chloroacetate). This method simultaneously forms the heterocyclic thiazolidine ring and introduces the exocyclic sulfanylidene group at C-2.

- The reaction proceeds under mild conditions, often in ethanol or other polar solvents.

- Microwave-assisted protocols have been developed to enhance reaction rates and yields.

- This approach is versatile for synthesizing various 3-substituted 4-thiazolidinones and their 2-sulfanylidene analogues.

Thionation of 1,3-Thiazolidine-3-carboxylate Esters

Another approach involves the initial synthesis of ethyl 1,3-thiazolidine-3-carboxylate, followed by thionation at position 2 using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10). This step converts the carbonyl oxygen at C-2 to a sulfanylidene (=S) group.

- The reaction is typically carried out in toluene or other aprotic solvents.

- Careful control of reaction time and temperature is necessary to avoid over-thionation or decomposition.

Reaction Conditions and Yields

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclocondensation of mercapto acids | 2-Mercaptoacetic acid + ethyl chloroacetate | Base (e.g., NaOH), reflux in ethanol | 65-80 | Simple, scalable |

| One-pot [2+3] cyclocondensation | Substituted thiourea + ethyl chloroacetate | Ethanol, microwave-assisted, mild heating | 70-90 | Fast, efficient, suitable for derivatives |

| Thionation of thiazolidine-3-carboxylate | Lawesson’s reagent or P4S10 | Toluene, reflux | 60-75 | Requires careful control |

Research Findings and Optimization

- Microwave-assisted synthesis significantly reduces reaction time from hours to minutes while maintaining or improving yield and purity.

- Using green solvents and solvent-free conditions has been explored to enhance environmental sustainability.

- The choice of base and solvent affects the cyclization efficiency; polar protic solvents like ethanol are preferred.

- Thionation reagents such as Lawesson’s reagent provide selective conversion to the sulfanylidene group without affecting the ester functionality.

- Multi-component one-pot reactions combining cyclocondensation and Knoevenagel condensation steps facilitate the synthesis of complex derivatives with high atom economy.

Summary Table of Preparation Methods

| Step | Description | Advantages | Limitations |

|---|---|---|---|

| Mercapto acid + halogenated ester | Direct cyclization to form thiazolidine ring | Straightforward, moderate yield | Requires base, moderate reaction time |

| One-pot [2+3] cyclocondensation | Simultaneous ring formation and sulfanylidene introduction | High yield, fast, microwave compatible | Requires thiourea derivatives |

| Thionation of preformed ester | Conversion of carbonyl to sulfanylidene | Selective, well-established | Additional step, sensitive to conditions |

| Knoevenagel condensation | Functionalization at C-5 position | Versatile for derivatives | Not direct for parent compound |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidine derivatives with different substituents.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used to replace the ethyl ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives with different substituents.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of microbial growth or the reduction of inflammation in biological systems.

Comparison with Similar Compounds

Key Observations:

Core Structure: The target compound’s thiazolidine ring is distinct from benzothiazole (C₁₂H₁₂N₂O₃S, ), tetrahydropyrimidinone (C₇H₁₁N₃O₂S, ), and thienopyridine (C₁₂H₁₂F₂N₂O₂S, ) frameworks. Thiazolidines are saturated rings, whereas benzothiazoles and thienopyridines are aromatic, influencing electronic properties and stability. The sulfanylidene group (C=S) is shared with 3-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl and 6-amino-1-(2-methoxyethyl)-tetrahydropyrimidin-4-one, enhancing electrophilicity .

Substituent Effects: Ethyl carboxylate esters (e.g., in the target compound and C₁₂H₁₂N₂O₃S ) improve solubility and serve as prodrug moieties. Bulky substituents like the 3-phenylpropyl group (C₁₂H₁₁NOS₂, ) or difluoromethyl (C₁₂H₁₂F₂N₂O₂S, ) may sterically hinder interactions but enhance lipophilicity.

Molecular Weight and Purity: Molecular weights range from 201.25 (C₇H₁₁N₃O₂S) to 286.0 (C₁₂H₁₂F₂N₂O₂S), with most compounds standardized to 95% purity .

Biological Activity

Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, and presents relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring with a sulfanylidene group and a carboxylate moiety, which contributes to its biological activity. The unique arrangement of sulfur and nitrogen atoms enhances its interaction with biological targets, making it a candidate for medicinal chemistry applications.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16–32 mg/mL |

| Staphylococcus epidermidis | 16–32 mg/mL |

| Bacillus subtilis | Not observed |

The compound exhibited significant activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Anticancer Activity

Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate has also been evaluated for its anticancer properties. A study utilizing the MTT assay assessed cytotoxicity against various cancer cell lines:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound was tested at concentrations of 5, 10, 25, 50, and 100 µM over a period of 48 hours. Results indicated that higher concentrations led to increased cytotoxic effects across all tested cell lines .

The mechanism by which ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound interacts with metalloenzymes through coordination complexes formed by sulfur and nitrogen atoms.

- Protein Interaction : It can modulate the activity of proteins by interacting with thiol groups, leading to alterations in their functional states .

Case Studies

A review of multiple studies illustrates the compound's versatility in medicinal chemistry:

- Study on Thiazolidinones : Research highlighted the efficacy of thiazolidinone derivatives in inhibiting specific enzymes linked to cancer progression. Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate was identified as a promising scaffold for developing novel anticancer agents .

- Microwave Synthesis Study : Efficient synthesis methods have been developed for producing derivatives of thiazolidinones with enhanced biological activity. These methods facilitate rapid screening for new compounds with potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate, and how are reaction conditions optimized?

- Synthesis typically involves multi-step reactions, such as cyclocondensation of thioamide precursors with α-haloketones or carboxylation of thiazolidine intermediates. Key steps include:

- Controlled temperature (e.g., 60–80°C) to prevent side reactions.

- Use of polar aprotic solvents (e.g., DMF or THF) to enhance solubility and reactivity.

- pH adjustment to stabilize intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- X-ray crystallography : SHELX programs refine crystal structures, while ORTEP-III visualizes molecular geometry .

- Spectroscopy : NMR (¹H/¹³C) confirms proton/carbon environments; IR identifies functional groups (e.g., C=O, S-H).

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the critical physical and chemical properties relevant to handling and experimentation?

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 249.36 g/mol | |

| CAS Number | 74058-65-4 | |

| Purity | ≥95% (HPLC) | |

| Solubility | Soluble in DMSO, DMF; limited in water |

Advanced Research Questions

Q. How can computational methods (e.g., QSAR) predict the biological activity of derivatives?

- Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., electron-withdrawing groups on the thiazolidine ring) with activity. Key parameters include:

- Hammett constants (σ) for substituent effects.

- Molecular docking to simulate target binding (e.g., enzyme active sites).

- Software like Gaussian or AutoDock validates hypotheses before synthesis .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.

- Meta-analysis : Statistically aggregate data from multiple studies to identify outliers.

- Mechanistic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target binding affinities .

Q. How are reaction mechanisms elucidated for derivatization (e.g., nucleophilic substitution)?

- Kinetic studies : Vary reactant concentrations to determine rate laws.

- Isotopic labeling : Track sulfur or nitrogen atoms via ³⁵S or ¹⁵N NMR.

- Theoretical calculations : Density Functional Theory (DFT) maps transition states and intermediates .

Q. What advanced techniques validate crystallographic data quality for this compound?

- R-factor analysis : SHELXL refines structures to R1 < 0.05 for high-resolution datasets.

- Twinned data handling : SHELXE resolves overlapping reflections in twinned crystals.

- Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., hydrogen bonds) .

Q. How do structural modifications (e.g., halogen substitution) impact stability and reactivity?

- Electron-deficient groups (e.g., Cl at the phenyl ring): Increase electrophilicity, enhancing reactivity in cross-coupling reactions.

- Steric effects : Bulky substituents reduce ring strain but may hinder solubility.

- Thermogravimetric analysis (TGA) : Quantifies thermal stability under varying conditions .

Methodological Guidelines

- Data Presentation : Use tables to compare yields, spectroscopic data, or biological IC₅₀ values.

- Statistical Validation : Apply Student’s t-test or ANOVA to confirm significance (p < 0.05).

- Ethical Compliance : Follow institutional guidelines for hazardous waste disposal, especially for sulfur-containing byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.